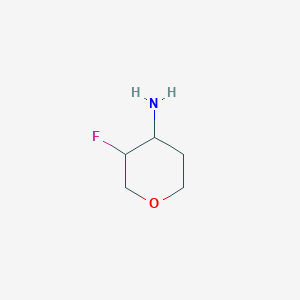

3-Fluorotetrahydro-2H-pyran-4-amine

Beschreibung

BenchChem offers high-quality 3-Fluorotetrahydro-2H-pyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorotetrahydro-2H-pyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluorooxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-8-2-1-5(4)7/h4-5H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWSYKYQHQVELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294561 | |

| Record name | 3-Fluorotetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416371-97-5 | |

| Record name | 3-Fluorotetrahydro-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416371-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine

CAS Registry Number: 1895912-86-3 Compound Class: Fluorinated Heterocyclic Amine Primary Application: Chiral Building Block for Medicinal Chemistry

Part 1: Executive Technical Summary

(3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (often supplied as the hydrochloride salt) is a high-value chiral building block used extensively in modern drug discovery. It represents a strategic bioisostere for the standard tetrahydropyran-4-amine moiety. The introduction of a fluorine atom at the C3 position—adjacent to the amine—serves two critical functions in lead optimization:

-

Electronic Modulation: The strong inductive effect (-I) of the fluorine atom significantly lowers the pKa of the neighboring amine (typically by 1.5–2.0 log units), often improving the oral bioavailability and blood-brain barrier (BBB) permeability of the parent drug.

-

Conformational Bias: The stereoelectronic effects of fluorine (dipole-dipole interactions and hyperconjugation) restrict the conformational flexibility of the pyran ring, potentially locking the molecule into a bioactive conformation that enhances binding affinity.

This guide details the physicochemical properties, industrial synthesis pathways, and medicinal chemistry applications of this specific stereoisomer.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

Structural Specifications

The CAS number 1895912-86-3 refers specifically to the (3R,4R) enantiomer. In the context of 3,4-disubstituted pyrans, the (3R,4R) configuration typically corresponds to the trans relationship between the fluorine and the amine group.

| Property | Specification |

| IUPAC Name | (3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride |

| Molecular Formula | C₅H₁₀FNO · HCl |

| Molecular Weight | 119.14 g/mol (Free Base); 155.60 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline solid |

| Chirality | (3R, 4R); Enantiopure (>98% ee typical) |

| Stereochemistry | trans-isomer (Diequatorial preference in solution) |

Physicochemical Properties

The following data points are critical for researchers incorporating this motif into Lipinski-compliant scaffolds.

| Parameter | Value (Approx.) | Impact on Drug Design |

| pKa (Conjugate Acid) | ~8.6 – 8.9 | Reduced basicity compared to non-fluorinated analog (~10.6), reducing lysosomal trapping and improving passive permeability. |

| LogP (Octanol/Water) | -0.5 to -0.3 | Highly polar; aids in lowering the overall lipophilicity of greasy scaffolds (LogD modulation). |

| Topological PSA | ~35 Ų | Favorable for CNS penetration when coupled with lipophilic cores. |

| H-Bond Donors/Acceptors | 1 (Donor), 3 (Acceptor) | Fluorine acts as a weak acceptor; Oxygen and Nitrogen are primary interaction points. |

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine requires precise stereocontrol.[1] The most robust industrial route involves the ring-opening of an epoxide followed by oxidation and stereoselective reductive amination.

Core Synthesis Workflow

The following Graphviz diagram outlines the stepwise conversion from the commercially available 3,6-dihydro-2H-pyran to the final chiral amine.

Figure 1: Industrial synthesis pathway from dihydropyran to the target fluorinated amine.

Detailed Protocol Description

-

Epoxidation: 3,6-Dihydro-2H-pyran is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to yield the epoxide.

-

Fluorine Introduction: The epoxide is opened using a nucleophilic fluoride source, such as Olah's reagent (Pyridine-HF) or Triethylamine trihydrofluoride (Et₃N·3HF). This follows an S_N2 mechanism, resulting in the trans-fluorohydrin (racemic).

-

Oxidation: The secondary alcohol is oxidized to the ketone (3-fluorotetrahydro-4H-pyran-4-one) using Dess-Martin periodinane or Swern oxidation conditions to avoid racemization of the alpha-fluorine, although the acidic alpha-proton makes this position labile.

-

Reductive Amination & Resolution:

-

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride.

-

Stereocontrol Challenge: This step typically produces a mixture of cis and trans isomers.

-

Resolution: The specific (3R,4R) enantiomer is isolated via chiral Supercritical Fluid Chromatography (SFC) or classical resolution using a chiral acid (e.g., L-tartaric acid) to crystallize the desired diastereomeric salt.

-

Part 4: Applications in Medicinal Chemistry[1][3][5][6]

The Fluorine Effect in Lead Optimization

Incorporating CAS 1895912-86-3 into a drug scaffold offers specific advantages over the non-fluorinated analog.

-

Basicity Reduction: The electron-withdrawing fluorine reduces the amine's pKa. For CNS drugs, a pKa of 8–9 is often superior to 10–11, as it increases the fraction of uncharged molecules at physiological pH (7.4), facilitating membrane permeation.

-

Metabolic Blocking: The C3 position in tetrahydropyrans is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine blocks this metabolic soft spot, extending the drug's half-life (

).

Mechanism of Action Logic

The following diagram illustrates how this building block influences the properties of a hypothetical kinase inhibitor.

Figure 2: Structure-Activity Relationship (SAR) benefits of the 3-fluoro substitution.

Part 5: Handling, Safety, and Storage[1]

Safety Profile

-

Hazards: As an amine hydrochloride, the compound is an irritant to eyes, skin, and the respiratory tract.

-

GHS Classification: Warning (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid dust formation.

Storage & Stability[1][2]

-

Hygroscopicity: The HCl salt is moderately hygroscopic.

-

Conditions: Store at 2–8°C (refrigerated) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, which can complicate stoichiometry in synthesis.

-

Shelf Life: Stable for >2 years if stored correctly.

References

- Preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. Source: Google Patents (US Patent 9,512,124). URL: Context: Describes the synthesis and application of the 3-fluorotetrahydro-2H-pyran-4-amine moiety in kinase inhibitors.

-

Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. Source: Royal Society of Chemistry (New Journal of Chemistry). URL:[Link] Context: Provides theoretical grounding on the conformational bias and stereoelectronic effects of fluorine substitution in pyran rings.

-

Synthesis of dihydro-2H-pyran-3(4H)-one. Source: Arkivoc.[2] URL:[Link] Context: Details the synthesis of the ketone precursor required for the reductive amination route.

-

PubChem Compound Summary for CID 86336064 ((3S,4R)-Isomer Reference). Source: National Center for Biotechnology Information. URL:[Link] Context: Used for cross-referencing physicochemical properties and stereochemical nomenclature.

Sources

Advanced Synthesis of Third-Generation Beta-Blockers: Fluorinated Heterocyclic Amines

Executive Summary

The evolution of

Fluorination of the heterocyclic amine moiety addresses two notorious failure modes in beta-blocker development:

-

Metabolic Instability: Blocking cytochrome P450 (CYP2D6) oxidative sites.

-

hERG Toxicity: Modulating the pKa of the secondary amine to reduce lysosomal trapping and off-target cardiac ion channel inhibition.

This document outlines the medicinal chemistry rationale, synthetic challenges, and a validated protocol for coupling glycidyl ethers with electron-deficient fluorinated heterocyclic amines.

Medicinal Chemistry Rationale: The Fluorine Effect[1][2][3][4][5][6]

pKa Modulation and Bioavailability

Standard beta-blockers possess a secondary amine with a pKa

Incorporating a fluorine atom on a heterocyclic amine (e.g., a fluorinated indole or pyridine) exerts a strong electron-withdrawing inductive effect (

| Structural Modification | Approx. Amine pKa | hERG Inhibition Risk | Metabolic Stability |

| Isopropylamine (Standard) | 10.6 | High | Low (Dealkylation) |

| Non-fluorinated Heterocycle | 9.5 | Moderate | Moderate |

| 8.2 | Low | High | |

| 6.5 | Very Low | Very High |

Metabolic Blocking Strategy

Third-generation beta-blockers often contain bulky lipophilic tails (e.g., carbazoles in Carvedilol) which are prime targets for CYP450 hydroxylation. Strategic fluorination at the C5 or C6 position of these heterocycles blocks the formation of reactive quinone-imine intermediates, extending half-life (

Synthetic Strategy: Overcoming Nucleophilic Deactivation

The primary synthetic challenge is the reduced nucleophilicity of fluorinated amines. The electron-withdrawing nature of fluorine makes the nitrogen lone pair less available for attacking the epoxide electrophile. Standard thermal conditions often fail or result in polymerization of the epoxide.

Solution: We utilize 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a solvent/promoter.[1] HFIP acts as a hydrogen-bond donor to the epoxide oxygen, activating it for attack by the "sluggish" fluorinated amine, while simultaneously solvating the transition state.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the aryloxypropanolamine core via HFIP-promoted epoxide opening.

Experimental Protocol

Objective: Synthesis of 1-(9H-carbazol-4-yloxy)-3-((5-fluoro-1H-indol-3-yl)ethylamino)propan-2-ol (A fluorinated analog of a Carvedilol-class compound).

Reagents:

-

Substrate: 4-(Oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq)

-

Nucleophile: 5-Fluorotryptamine (1.2 eq)

-

Solvent/Promoter: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)[1]

-

Catalyst: Lithium Perchlorate (

) - Optional, for activation

Step-by-Step Methodology

-

Preparation of the Electrophile (Epoxide):

-

Dissolve 4-hydroxycarbazole (10 mmol) in acetone.

-

Add

(1.5 eq) and Epichlorohydrin (3.0 eq). -

Reflux for 6 hours.[2] Monitor TLC (Hexane:EtOAc 7:3).

-

Filter salts, concentrate, and recrystallize from ethanol to obtain the glycidyl ether.

-

-

The Coupling Reaction (HFIP Method):

-

Charge: In a 25 mL round-bottom flask, add the Glycidyl Ether (1.0 mmol, 239 mg) and 5-Fluorotryptamine (1.2 mmol, 213 mg).

-

Solvation: Add HFIP (3 mL). Note: HFIP is volatile (bp 58°C); seal the vessel well.

-

Activation: Stir at 40°C for 12 hours. The HFIP activates the epoxide ring via H-bonding, compensating for the reduced nucleophilicity of the fluorinated indole amine.

-

Monitoring: Check reaction progress via LC-MS (Target Mass: ~433 amu). Look for the disappearance of the epoxide signal.

-

-

Workup and Purification:

-

Evaporate HFIP under reduced pressure (recoverable for reuse).

-

Dissolve residue in DCM and wash with saturated

(to remove trace HFIP acidity). -

Dry organic layer over

. -

Purification: Flash column chromatography (DCM:MeOH 95:5). The fluorinated amine product will typically elute later than non-polar impurities but earlier than degradation products.

-

-

Salt Formation (Bioavailability):

-

Dissolve the free base in dry diethyl ether.

-

Add 1.0 eq of fumaric acid dissolved in ethanol dropwise.

-

Filter the white precipitate (heavily fluorinated salts are often more crystalline/less hygroscopic).

-

Structural Analysis & Quality Control

Verification of the fluorine incorporation and regiochemistry is non-negotiable.

NMR Validation

-

-NMR: Essential for confirming the integrity of the C-F bond.

-

Expectation: A singlet or multiplet (depending on H-coupling) around -120 to -125 ppm (relative to

). -

Diagnostic: Absence of fluoride ion peak (-119 ppm in aqueous) confirms no defluorination occurred.

-

-

-NMR:

-

Look for the characteristic epoxide ring opening signals : A multiplet at

4.1–4.2 ppm (CH-OH) and the disappearance of the epoxide protons (

-

HPLC Purity Profile

-

Column: C18 Reverse Phase (fluorinated compounds often show increased retention time compared to non-fluorinated parents due to lipophilicity).

-

Mobile Phase: Acetonitrile/Water + 0.1% TFA.

Visualization: Metabolic Stability Logic

Figure 2: Mechanism of metabolic stabilization. The C-F bond (116 kcal/mol) resists CYP450 oxidative cleavage better than the C-H bond (99 kcal/mol).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Poor nucleophilicity of fluorinated amine. | Switch solvent to HFIP or TFE (Trifluoroethanol). Increase temp to 50°C. |

| Regioisomer Mix | Attack at the wrong epoxide carbon. | Ensure steric bulk on the amine is considered; use Lewis Acid ( |

| Defluorination | Harsh acidic/basic conditions. | Avoid strong Lewis acids like |

| Incomplete Reaction | Epoxide polymerization. | Add amine slowly to the epoxide to keep amine concentration high relative to epoxide. |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

Begue, J. P., & Bonnet-Delpon, D. (2006). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Journal of Fluorine Chemistry. Link

-

Stephenson, K. A., et al. (2008).[3] Facile Radiosynthesis of Fluorine-18 Labeled Beta-Blockers.[3][4] Journal of Medicinal Chemistry, 51(16), 5093–5100.[3] Link

-

Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Link

-

Chakraborti, A. K., et al. (2004). Fluorinated alcohols as promoters for the ring opening of epoxides with amines. European Journal of Organic Chemistry. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile radiosynthesis of fluorine-18 labeled beta-blockers. Synthesis, radiolabeling, and ex vivo biodistribution of [18F]-(2S and 2R)-1-(1-fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluorotetrahydro-2H-pyran-4-amine safety data sheet (SDS)

Safety, Handling, and Application Profile for Drug Discovery

Part 1: Executive Summary & Strategic Utility

Compound Identity:

-

IUPAC Name: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (commonly supplied as Hydrochloride salt)[1][2]

-

CAS Number: 1895912-87-4 (HCl salt); 1422188-16-6 (Free base)[1][2]

The "Why" in Drug Development: In modern medicinal chemistry, 3-fluorotetrahydro-2H-pyran-4-amine is a high-value chiral building block.[1][2] It is strategically deployed to modulate the physicochemical properties of drug candidates.[2] The introduction of the fluorine atom at the C3 position, adjacent to the amine, serves two critical functions:

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine (compared to the non-fluorinated parent), potentially improving oral bioavailability and membrane permeability of the final drug molecule.[2]

-

Conformational Locking: The gauche effect between the fluorine and the amine (or ring oxygen) can restrict the conformational flexibility of the pyran ring, pre-organizing the molecule for better binding affinity with protein targets (e.g., kinase active sites).[2]

Part 2: Physicochemical Profile[3][4]

This compound is most frequently handled as a hydrochloride salt due to the volatility and oxidative instability of the free amine.[2]

| Property | Data (HCl Salt) | Data (Free Base - Estimated) |

| Molecular Formula | C₅H₁₀FNO[1][2] · HCl | C₅H₁₀FNO |

| Molecular Weight | 155.60 g/mol | 119.14 g/mol |

| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil/liquid |

| Solubility | High in Water, DMSO, Methanol | Soluble in DCM, THF, Ethyl Acetate |

| Melting Point | >180°C (Decomposes) | Low melting or liquid at RT |

| Chirality | (3S, 4R) [cis-configuration] | (3S, 4R) |

| Hygroscopicity | Moderate to High | N/A |

Critical Note: The free base is prone to absorbing atmospheric CO₂ to form carbamates and oxidizing over time.[2] Always generate the free base in situ or immediately prior to use.[2]

Part 3: Hazard Identification & Risk Assessment

GHS Classification (OSHA HCS 2012 / EU CLP): While specific toxicological data (LD50) for this research chemical is often "Not Fully Investigated," it must be treated according to the Universal Precaution Principle for functionalized amines.[2]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do.[2][4][6] Continue rinsing.[2][4][6]

Visualizing the Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound based on its physical state and quantity.

Caption: Operational logic for mitigating risks associated with the solid salt versus the volatile free base form.

Part 4: Safety & Handling Protocols

1. Storage & Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: The compound is hygroscopic.[2] Store under Argon or Nitrogen .[2][8]

-

Container: Tightly sealed glass vial with a Teflon-lined cap. For long-term storage, Parafilm wrapping is insufficient; use a desiccator.

2. Experimental Handling (Synthesis Context)

Protocol: Free-Basing the HCl Salt Since the salt is the stable storage form, you will often need to liberate the amine for nucleophilic attacks (e.g., SɴAr or Amide coupling).[1][2]

-

Suspension: Suspend the (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine HCl in DCM or EtOAc.

-

Neutralization: Add 2-3 equivalents of mild base (e.g., saturated NaHCO₃ or K₂CO₃).[2] Avoid strong hydroxides (NaOH) if possible to prevent potential elimination of the fluorine (though rare at RT, it is a risk with heating).[1][2]

-

Extraction: Separate the organic layer.[2]

-

Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes coordinate with amines).[2]

-

Usage: Use the solution immediately. Do not concentrate to dryness unless necessary, as the free amine may degrade.[2]

3. Emergency Response System

In the event of exposure, the following self-validating response loop should be initiated immediately.

Caption: Immediate action workflow for exposure incidents. Time-critical steps are highlighted in green.

Part 5: Waste Management & Environmental Compliance[7]

-

Classification: Hazardous Chemical Waste.[2]

-

Disposal Stream:

-

Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in the "Solid Hazardous Waste" bin.[2]

-

Liquid Waste: Dissolve in a combustible solvent and dispose of in the "Non-Halogenated Organic" or "Halogenated Organic" waste stream, depending on the solvent used.[2] Note: Although the molecule contains Fluorine, trace amounts are often accepted in general organic waste, but check local EHS regulations regarding fluorinated compounds.[2]

-

-

Ecotoxicity: Do not release into drains.[2][4][5] Fluorinated organics can persist in the environment.[2]

References

-

PubChem. (n.d.).[2] (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine.[1][2][9] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][1][2]

-

Google Patents. (2019).[2] WO2019070827A1 - Processes for the preparation of cis-4...[1][2]. Retrieved March 1, 2026, from [1][2]

Sources

- 1. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 2. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | C5H10FNO | CID 86336064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. download.basf.com [download.basf.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 4-Aminotetrahydropyran, CAS No. 38041-19-9 - iChemical [ichemical.com]

- 9. chemscene.com [chemscene.com]

Technical Guide: Solubility & Handling of 3-Fluorotetrahydro-2H-pyran-4-amine

Executive Summary & Structural Analysis

3-fluorotetrahydro-2H-pyran-4-amine is a critical chiral building block in the synthesis of kinase inhibitors (e.g., ERK inhibitors) and other bioactive small molecules. Its structure features a tetrahydropyran ring with two key polar functionalities: a basic primary amine and an electron-withdrawing fluorine atom at the C3 position.

The presence of the fluorine atom and the ether oxygen significantly alters the solubility profile compared to simple cycloalkylamines. This guide provides a definitive solubility matrix and handling protocols to ensure high recovery and reactivity during synthesis.

Structural Impact on Solubility[1]

-

Fluorine Effect: The C3-fluorine lowers the pKa of the amine (inductive effect) and increases lipophilicity slightly relative to the hydroxyl analog, but the molecule remains overall polar.

-

Stereochemistry: The trans relationship ((3S,4R)) is most common in drug discovery. While stereochemistry affects crystal packing (melting point), the solution-phase solubility trends described here apply to both cis and trans isomers.

Physicochemical Profile

| Property | Value / Description | Implications for Handling |

| Molecular Weight | 119.14 g/mol (Free Base)155.60 g/mol (HCl Salt) | Low MW facilitates easy removal by evaporation if volatile, but salt formation prevents this. |

| Physical State | Free Base: Colorless to yellow liquid/low-melting solid.HCl Salt: White crystalline solid. | The free base is an oil that is best handled as a solution in DCM or THF. |

| pKa (Calculated) | ~8.5 – 9.0 (Conjugate Acid) | Lower than cyclohexylamine (~10.6) due to -I effect of F and O. Requires pH > 11 for complete extraction. |

| LogP (XLogP3) | -0.3 (Hydrophilic) | Critical: The free base is water-soluble enough to be lost in aqueous washes if the pH is not strictly controlled. |

| TPSA | ~35 Ų | Moderate polarity; supports solubility in polar aprotic solvents. |

Solubility Matrix

The solubility of this molecule acts as a "switch" depending on its protonation state. Researchers must select solvents based on whether they are handling the stable storage form (HCl salt) or the reactive species (Free Base).

Table 1: Solubility in Common Organic Solvents

| Solvent Class | Solvent | Solubility: HCl Salt | Solubility: Free Base | Application |

| Polar Protic | Water | High (>100 mg/mL) | Moderate (pH dependent) | Aqueous workup; Salt formation. |

| Methanol | High | High | Recrystallization; Hydrogenation. | |

| Ethanol | High | High | Recrystallization. | |

| Polar Aprotic | DMSO | High | High | SNAr reactions; Library storage. |

| DMF | High | High | Peptide coupling; SNAr. | |

| Acetonitrile | Moderate | High | HPLC; Polar reactions. | |

| Chlorinated | DCM | Insoluble (<1 mg/mL) | High (>100 mg/mL) | Primary extraction solvent. |

| Chloroform | Insoluble | High | NMR solvent; Extraction. | |

| Ethers | THF | Low/Insoluble | High | Grignard/Lithiation reactions. |

| 1,4-Dioxane | Low | High | High-temp coupling. | |

| Esters | Ethyl Acetate | Insoluble | Moderate/High | Secondary extraction solvent. |

| Hydrocarbons | Hexanes | Insoluble | Low | Trituration (to crash out solids). |

| Toluene | Insoluble | Moderate | Azeotropic drying. |

Key Insight: The HCl salt is effectively insoluble in Dichloromethane (DCM). This property is the basis for the purification protocol described in Section 4.

Technical Workflows & Protocols

Protocol A: Quantitative Free-Basing (Salt to Reactive Base)

Objective: Convert the stable commercial HCl salt into the reactive free base for nucleophilic substitution or amide coupling, without losing the hydrophilic amine to the aqueous layer.

The Challenge: Due to a LogP of -0.3, the free base has significant water solubility. Standard extraction with weak bases (NaHCO₃) may result in yield loss if not performed exhaustively.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the amine hydrochloride in a minimum volume of water (approx. 5 mL per gram).

-

Basification: Add 4M NaOH or Sat. Na₂CO₃ dropwise until pH > 12.

-

Note: Do not use NaHCO₃; the lower pH (~8.5) may not fully deprotonate the amine (pKa ~9.0), leading to partitioning into the water.

-

-

Extraction:

-

Add DCM (not EtOAc) at a ratio of 2:1 (Organic:Aqueous).

-

Shake vigorously. The amine will partition into the DCM layer.

-

Repeat extraction 3 to 4 times . (Multiple extractions are required due to the low partition coefficient).

-

-

Drying: Combine organic layers and dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes.

-

Concentration: Filter and concentrate in vacuo at <40°C.

-

Caution: The free base may be volatile. Do not leave on high vacuum for extended periods.

-

Protocol B: Solvent Selection for Nucleophilic Aromatic Substitution (SNAr)

Context: Reacting 3-fluorotetrahydro-2H-pyran-4-amine with chloropyrimidines or similar electrophiles.

-

Preferred Solvent: DMSO or NMP .

-

Reasoning: These dipolar aprotic solvents stabilize the charged transition state (Meisenheimer complex).

-

Base Selection: Use DIPEA (3.0 eq) or K₂CO₃ .

-

Temperature: The fluorine substituent deactivates the amine slightly (nucleophilicity is lower than non-fluorinated analog). Reactions often require heating to 80–100°C .

Visualizations

Diagram 1: Solubility Switch & Extraction Logic

This flow illustrates the critical pH-dependent solubility switch used to isolate the pure amine.

Caption: Workflow for converting the water-soluble HCl salt into the organic-soluble free base using pH manipulation and DCM extraction.

Diagram 2: Reaction Solvent Decision Tree

Select the optimal solvent system based on the intended chemical transformation.

Caption: Decision matrix for selecting the optimal solvent based on reaction kinetics and solubility requirements.

References

-

Vertex Pharmaceuticals Inc. (2019). Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide. WO2019070827A1. Google Patents. Link

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 86336064, (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. PubChem.[1][2][3][4] Link

-

Array BioPharma Inc. (2012). Compounds which inhibit serine/threonine kinases. U.S. Patent No. 9,187,462. Google Patents. Link

-

ChemScene. (2023). Product Data Sheet: 4-Fluorotetrahydro-2H-pyran-3-amine. Link

-

CymitQuimica. (2023). Safety Data Sheet: (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride. Link

Sources

- 1. 3-Fluoropropan-1-amine | C3H8FN | CID 10019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorocyclohexan-1-amine | C6H12FN | CID 21027526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluorocyclohexan-1-ol | C6H11FO | CID 69431620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluorocyclohexan-1-amine hydrochloride | C6H13ClFN | CID 84716542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Reductive Amination Protocols for Fluorinated Pyranones

Introduction & Strategic Context

Fluorinated pyranones—particularly trifluoromethylated or mono-fluorinated tetrahydropyran-4-ones—are highly privileged scaffolds in modern drug discovery. The incorporation of fluorine modulates the basicity of adjacent amines, increases metabolic stability, and acts as a bioisostere for various polar groups. However, converting these fluorinated ketones into complex chiral amines via reductive amination presents significant synthetic hurdles.

Standard reductive amination conditions (e.g., Sodium cyanoborohydride [NaBH₃CN] in the presence of Acetic Acid) frequently result in poor yields, over-reduction to the alcohol, or degradation of the pyran ring[1]. This application note provides a mechanistic breakdown of these failures and outlines three field-proven, self-validating protocols to successfully achieve reductive amination on fluorinated pyran scaffolds.

Mechanistic Insights: The "Fluorine Effect" and Causality

To master the reductive amination of these substrates, chemists must understand the causality behind the experimental parameters:

-

Iminium Destabilization: Fluorine is highly electronegative. While this makes the carbonyl carbon highly electrophilic (accelerating the initial nucleophilic attack of the amine to form a hemiaminal), the subsequent dehydration to the iminium ion is thermodynamically disfavored. The strong electron-withdrawing effect of fluorine severely destabilizes the adjacent positive charge of the transient iminium species.

-

Acid Sensitivity: Traditional protocols rely on acetic acid (pH ~4-5) to protonate the hemiaminal and drive dehydration. However, fluorinated pyranones (especially those with acetal-like characteristics, such as 2-alkoxy-pyranones) are highly sensitive to acid, leading to pyran ring-opening or acetal cleavage [1].

-

The Solution: To overcome this, dehydration must be driven without lowering the pH. This is achieved using neutral dehydrating agents (like MgSO₄) coupled with Sodium triacetoxyborohydride [NaBH(OAc)₃], or by utilizing strong Lewis acids (like TiCl₄) that irreversibly scavenge water to force imine formation prior to reduction [3].

Workflow & Decision Matrix

Selecting the correct protocol depends entirely on the steric hindrance of the target ketone, the presence of reducible functional groups, and the scale of the reaction.

Figure 1: Decision matrix for selecting the optimal reductive amination protocol for fluorinated pyranones.

Reagent Selection & Comparative Data

| Protocol / Reagents | Substrate Scope | Typical Yields | Key Advantages | Primary Byproducts / Risks |

| Standard (AcOH / NaBH₃CN) | Non-fluorinated, stable pyranones | 30–50% | Low cost, well-established | Alcohols (over-reduction), ring-opened impurities |

| Protocol A (MgSO₄ / NaBH(OAc)₃) | Mildly fluorinated, acid-sensitive | 80–95% | Prevents pyran cleavage, strictly neutral pH | Trace unreacted ketone |

| Protocol B (TiCl₄ / NaBH₄) | Highly deactivated (e.g., CF₃-pyranones) | 60–85% | Overcomes severe steric/electronic hindrance | Titanium salts (requires careful emulsion workup) |

| Protocol C (H₂ / Pd/C) | Scale-up, non-halogenated | 85–98% | High atom economy, easy purification | Dehalogenated side-products (if Ar-X is present) |

Experimental Protocols

Protocol A: Mild Non-Acidic Reductive Amination (Discovery Scale)

Adapted from the Hudson & Sweeney non-acidic methodology[1]. Ideal for acid-sensitive fluorinated pyranones where the iminium intermediate is highly unstable.

Materials: Fluorinated pyranone (1.0 eq), Primary/Secondary Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq), Anhydrous MgSO₄ (2.0 eq), N,N-Diisopropylethylamine (DIPEA) (1.5 eq, only if the amine is a hydrochloride salt), Anhydrous THF or DCM.

Step-by-Step Procedure:

-

Imine Pre-formation: Charge an oven-dried flask with the fluorinated pyranone and the amine in anhydrous THF (0.2 M). Add anhydrous MgSO₄ (2.0 eq) and DIPEA (if required).

-

Causality: MgSO₄ acts as a neutral water scavenger. Because fluorinated imines are thermodynamically unstable, removing water shifts the equilibrium forward without introducing acid that could cleave the pyran ring.

-

-

Incubation: Stir the suspension vigorously at room temperature (RT) under N₂ for 2–4 hours.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

-

Causality: Portion-wise addition prevents thermal spikes. NaBH(OAc)₃ is a mild hydride donor that selectively reduces the transient iminium ion over the highly electrophilic fluorinated ketone.

-

-

Completion: Stir at RT for 12–16 hours. Monitor by LC-MS or TLC.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ and stir for 30 minutes. Extract with EtOAc.

-

Causality: NaHCO₃ safely neutralizes the acetic acid generated as a byproduct of the hydride transfer, ensuring the product is not degraded during the workup.

-

Protocol B: Titanium(IV) Chloride-Mediated Amination

Ideal for highly sterically hindered or strongly deactivated substrates (e.g., 3-(trifluoromethyl)tetrahydro-4H-pyran-4-one) where MgSO₄ fails to drive dehydration [3].

Materials: Fluorinated pyranone (1.0 eq), Amine (1.2 eq), TiCl₄ (0.5–1.0 eq, 1M in DCM), NaBH₄ (1.5 eq), Anhydrous DCM, Methanol.

Step-by-Step Procedure:

-

Activation: Under N₂, dissolve the pyranone and amine in anhydrous DCM (0.2 M). Cool the mixture to 0 °C using an ice bath.

-

Titanium Addition: Dropwise add the TiCl₄ solution over 15 minutes.

-

Causality: TiCl₄ is a dual-action reagent. It acts as a potent Lewis acid to activate the carbonyl and irreversibly reacts with the generated water to form insoluble TiO₂, forcing the recalcitrant fluorinated ketone to form the imine. The reaction is highly exothermic, necessitating the 0 °C cooling.

-

-

Imine Formation: Allow the reaction to warm to RT and stir for 6–12 hours.

-

Reduction: Cool the reaction back to 0 °C. Add a solution of NaBH₄ (1.5 eq) dissolved in minimal Methanol dropwise.

-

Causality: Methanol is required to break up the tight Titanium-imine complex and solubilize the NaBH₄, allowing the hydride transfer to occur rapidly.

-

-

Workup (Critical Step): Quench by adding 1M aqueous NaOH or saturated Rochelle's salt (Sodium potassium tartrate) and stir vigorously for 1 hour.

-

Causality: Titanium salts form intractable emulsions. Rochelle's salt chelates the titanium, breaking the emulsion and allowing for clean phase separation during DCM extraction.

-

Protocol C: Catalytic Hydrogenation (Scale-Up)

Adapted from process chemistry routes (e.g., TAK-779 synthesis) for large-scale (>100g) production where atom economy and purification simplicity are paramount [2].

Materials: Fluorinated pyranone (1.0 eq), Amine (1.05 eq), 5% Pd/C or PtO₂ (5 wt%), Methanol.

Step-by-Step Procedure:

-

Preparation: In a pressure reactor, dissolve the pyranone and amine in Methanol (0.5 M). Add the Pd/C catalyst.

-

Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi H₂ and heat to 40–50 °C if necessary.

-

Causality: The elevated pressure and mild heat drive the equilibrium of the hemiaminal directly to the amine on the palladium surface.

-

-

Completion & Workup: Stir for 4–8 hours until H₂ uptake ceases. Vent the reactor, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo. The resulting amine is usually >95% pure and requires no chromatography.

References

-

Title: An Efficient Method for Reductive Amination of Carbonyl Compounds under Nonacidic Conditions Source: Synlett (Thieme Connect) URL: [Link]

-

Title: Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Concentration change of 4-fluoroaniline over time and the fitted value of pseudo-first order rate constant (Titanium tetrachloride-mediated transformation of cyclic ethers to N-aryl-substituted azacycles) Source: ResearchGate / Organic Synthesis Literature URL: [Link]

Application Note: Overcoming Electronic and Steric Deactivation in Amide Couplings with 3-Fluorotetrahydro-2H-pyran-4-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic insights, reagent selection, and self-validating protocols for β-fluoroamine conjugations.

Introduction & Mechanistic Rationale

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern medicinal chemistry for modulating lipophilicity, improving metabolic stability, and tuning basicity. 3-Fluorotetrahydro-2H-pyran-4-amine (3-fluoro-THP-4-amine) has emerged as a highly valuable chiral building block, frequently utilized as a bioisostere for piperidines and cyclohexylamines in the development of centrally acting medications and targeted therapeutics.

However, utilizing this building block in standard amide coupling workflows often results in sluggish kinetics, incomplete conversions, and epimerization of the carboxylic acid partner. As application scientists, we must analyze the root causality of this reactivity profile to design robust synthetic protocols.

The Dual Penalty: Inductive Withdrawal and the Gauche Effect

Coupling 3-fluoro-THP-4-amine is not a standard aliphatic amidation due to two fundamental physicochemical phenomena:

-

Inductive Electron Withdrawal (Electronic Penalty): The highly electronegative β-fluorine atom exerts a strong inductive pull through the σ-bond framework. This lowers the pKa of the adjacent amine by approximately 1.5 to 2.0 units compared to its non-fluorinated THP analog. While this lower basicity is advantageous for membrane permeability in the final drug product, it severely depletes the electron density of the nitrogen lone pair, rendering it a poor nucleophile.

-

The Fluorine Gauche Effect (Steric Penalty): The relative stereochemistry of the molecule—whether dealing with the (3R,4R), (3S,4S), or cis configurations[1][2]—dictates its 3D conformation. The fluorine gauche effect forces the C–F and C–N bonds into specific spatial arrangements to maximize hyperconjugative stabilization (

)[3]. In highly crowded ring systems, this effect often forces the substituents into axial positions[4]. An axially oriented amine faces severe 1,3-diaxial steric hindrance from the THP ring protons, physically blocking the trajectory of nucleophilic attack on the activated ester.

To overcome this dual electronic-steric deactivation, the choice of coupling reagent and base is critical.

Reagent Selection Matrix

To force the reaction to completion, the carboxylic acid must be converted into a highly reactive, non-hindered active ester. Standard carbodiimides (EDC/HOBt) often fail or require extended heating. Uronium salts (like HATU) or phosphonic anhydrides (like T3P) are the industry standards for this specific transformation.

Quantitative Data: Coupling Reagent Comparison for β-Fluoroamines

| Coupling Reagent | Relative Reactivity | Epimerization Risk | Typical Yield (%) | Best Use Case for 3-Fluoro-THP-4-amine |

| HATU | Very High | Moderate | 85 - 95% | Discovery scale, highly sterically hindered acids. |

| T3P (50% in EtOAc) | High | Very Low | 80 - 90% | Process scale-up (>10g), sensitive chiral centers. |

| PyBOP | High | Moderate | 75 - 85% | Alternative to HATU (avoids explosive HOAt byproducts). |

| EDC·HCl / Oxyma | Moderate | Low | 60 - 75% | Unhindered aliphatic acids, cost-sensitive synthesis. |

Experimental Workflows & Decision Logic

Logic Pathway for Workflow Selection

Before initiating the synthesis, evaluate the steric bulk of the carboxylic acid and the scale of the reaction to select the appropriate protocol.

Decision matrix for selecting coupling reagents for beta-fluoroamine conjugations.

Mechanistic Pathway of HATU Activation

When using HATU, the order of addition is paramount. The acid must be fully activated into the HOAt-ester before the deactivated amine is introduced.

Mechanistic workflow of HATU-mediated amide coupling with 3-fluoro-THP-4-amine.

Validated Protocols

Protocol A: High-Efficiency Coupling via HATU (Discovery Scale)

Designed for maximum conversion of sterically hindered or highly deactivated substrates.

Causality Note: 3-fluoro-THP-4-amine is commercially supplied as a stable hydrochloride salt[1]. We utilize 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why? 1.0 eq is consumed immediately to free-base the amine salt, 1.0 eq deprotonates the carboxylic acid for HATU attack, and the remaining 1.0 eq maintains the basic microenvironment required to prevent premature protonation of the intermediate. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive HOAt ester.

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried flask under nitrogen, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

-

Esterification: Cool the mixture to 0 °C. Add HATU (1.2 eq) in a single portion. Stir at 0 °C for 15 minutes. Self-Validation Check: An aliquot analyzed via LC-MS should show complete consumption of the acid and the formation of the HOAt active ester intermediate.

-

Amine Addition: Add 3-fluorotetrahydro-2H-pyran-4-amine hydrochloride (1.1 eq) to the chilled solution.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours depending on steric bulk.

-

In-Process Control: Monitor via LC-MS. If the HOAt active ester persists but the amine is consumed, the amine nucleophilicity was the limiting factor. Do not add more HATU; instead, add 0.2 eq of the amine.

-

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine (to remove DMF). Dry over

Protocol B: Scalable & Low-Epimerization Coupling via T3P (Process Scale)

Designed for scale-up (>10g) where chromatography is undesirable and chiral integrity of the acid must be strictly preserved.

Causality Note: T3P (Propylphosphonic anhydride) generates water-soluble byproducts, allowing for isolation of the amide via simple liquid-liquid extraction. Pyridine is utilized as the base instead of DIPEA; its lower basicity significantly mitigates the risk of base-catalyzed abstraction of the

Step-by-Step Methodology:

-

Preparation: Suspend the Carboxylic Acid (1.0 eq) and 3-fluorotetrahydro-2H-pyran-4-amine hydrochloride (1.05 eq) in EtOAc (0.5 M).

-

Base Addition: Add Pyridine (3.0 eq) and stir for 10 minutes at room temperature to ensure the amine is free-based.

-

Coupling: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

-

Heating: Heat the reaction to 60 °C. Causality: The deactivated nature of the β-fluoroamine requires thermal energy to overcome the activation barrier of the T3P-ester intermediate. Stir for 8 hours.

-

In-Process Control: Monitor by TLC (Ninhydrin stain). The primary amine will show a distinct color change upon heating; the absolute absence of this spot validates reaction completion.

-

Workup: Cool to room temperature. Wash the organic layer directly with water (2x), saturated

(2x), and brine. The T3P byproducts partition entirely into the aqueous phase. Dry the organic layer and concentrate to yield the highly pure amide.

References

- CymitQuimica. "CAS 1895912-87-4: 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3S,4S)-". CymitQuimica Catalog.

- ChemShuttle. "(3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride". ChemShuttle Product Database.

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 86336064, (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine". PubChem.

- PMC - NIH. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation". National Library of Medicine.

- PMC - NIH. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process". National Library of Medicine.

Sources

- 1. CAS 1895912-87-4: 2H-Pyran-4-amine, 3-fluorotetrahydro-, h… [cymitquimica.com]

- 2. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | C5H10FNO | CID 86336064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Scalable Asymmetric Synthesis of Chiral Fluorinated Tetrahydropyran Amines

Strategic Rationale & Field Context

Tetrahydropyran (THP) derivatives represent a cornerstone of modern medicinal chemistry due to their widespread presence in bioactive molecules and natural products. Specifically, chiral amino-THPs have emerged as critical pharmacophores, notably serving as the core scaffold in dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes management (e.g., Omarigliptin) and functioning as promising NaV1.8 inhibitors for acute pain[1].

The strategic introduction of a fluorine atom adjacent to the chiral amine—forming a fluorinated tetrasubstituted or trisubstituted stereocenter—profoundly impacts the molecule's pharmacokinetic profile. Fluorine's high electronegativity decreases the basicity (pKa) of the adjacent amine, thereby enhancing membrane permeability and oral bioavailability, while simultaneously blocking metabolic soft spots[2]. However, the construction of complex fluorinated compounds bearing multiple contiguous chiral centers on a flexible THP ring remains a formidable synthetic challenge.

This application note details a highly scalable, stereocontrolled protocol for synthesizing (3S,4R)-3-fluoro-4-aminotetrahydropyrans. By leveraging N-tert-butylsulfinyl imine chemistry (Ellman's auxiliary), we achieve exceptional diastereoselectivity without the need for expensive transition-metal catalysts or specialized high-pressure hydrogenation equipment[3].

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic route, every reagent and condition chosen in this protocol serves a distinct mechanistic purpose:

-

Imine Condensation (Thermodynamic Control): The reaction of 3-fluoro-tetrahydro-4H-pyran-4-one with (R)-tert-butylsulfinamide requires a strong Lewis acid and dehydrating agent. Titanium(IV) ethoxide (Ti(OEt)₄) is selected because it effectively coordinates the ketone oxygen, increasing its electrophilicity, while irreversibly trapping the generated water as insoluble TiO₂ to drive the equilibrium forward.

-

Diastereoselective Reduction (Kinetic Control): The causality of the stereocontrol lies in the transition state. When reduced with Sodium Borohydride (NaBH₄) in a mixed THF/H₂O solvent system at low temperatures, the reaction proceeds via a non-chelating transition state. The strong dipole repulsion between the sulfinyl oxygen and the imine nitrogen forces them into an anti-periplanar conformation. The bulky tert-butyl group effectively shields the Re-face of the imine, directing the hydride attack exclusively to the Si-face. This yields the (3S,4R)-diastereomer with >98:2 dr.

Synthetic Workflow & Pathway Visualization

Workflow for the scalable asymmetric synthesis of chiral fluorinated THP amines.

Step-by-Step Experimental Protocols

Note: All protocols incorporate In-Process Controls (IPCs) to ensure the system is self-validating before proceeding to the next synthetic step.

Step 1: Synthesis of (R)-N-(3-fluorotetrahydro-4H-pyran-4-ylidene)-2-methylpropane-2-sulfinamide

-

Charge: To a dry 2 L jacketed reactor under N₂, add 3-fluoro-tetrahydro-4H-pyran-4-one (100 g, 0.84 mol) and anhydrous THF (800 mL).

-

Addition: Add (R)-(+)-2-methyl-2-propanesulfinamide (112 g, 0.92 mol, 1.1 equiv). Stir to dissolve completely.

-

Catalyst/Desiccant: Dropwise add Ti(OEt)₄ (383 g, 1.68 mol, 2.0 equiv) over 30 minutes, maintaining the internal temperature < 30°C.

-

Reaction: Heat the mixture to 65°C and stir for 12 hours.

-

IPC (Self-Validation): Withdraw 50 µL, dilute in 1 mL MeCN, and analyze via HPLC. Proceed only if the starting ketone is < 2% AUC.

-

Workup: Cool to 20°C. Pour the mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ (1 L) and EtOAc (1 L). Caution: Rapid precipitation of TiO₂ will occur.

-

Filtration: Filter the resulting slurry through a pad of Celite to remove titanium salts. Wash the filter cake with EtOAc (2 x 500 mL).

-

Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfinyl imine as a yellow oil. Use directly in Step 2.

Step 2: Diastereoselective Reduction

-

Charge: Dissolve the crude sulfinyl imine (~185 g) in THF (1.5 L) and cool the reactor to -50°C.

-

Reduction Preparation: In a separate flask, prepare a suspension of NaBH₄ (63.5 g, 1.68 mol, 2.0 equiv) in THF (300 mL) and add H₂O (30 mL) to activate the hydride.

-

Addition: Add the activated NaBH₄ suspension dropwise to the reactor over 1 hour, strictly maintaining the internal temperature between -50°C and -45°C.

-

Reaction: Stir at -50°C for 4 hours.

-

IPC: Analyze via LC-MS. Target mass [M+H]⁺ = 224.1. Ensure imine consumption is > 99%.

-

Quench: Carefully quench with saturated aqueous NH₄Cl (500 mL) while allowing the reactor to warm to 0°C.

-

Extraction: Extract with EtOAc (3 x 500 mL). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Crystallize from Heptane/EtOAc (4:1) to afford the pure (3S,4R)-sulfinamide intermediate.

Step 3: Deprotection to Chiral Amine Hydrochloride

-

Charge: Suspend the purified sulfinamide (150 g) in anhydrous Methanol (600 mL) at 20°C.

-

Deprotection: Add 4M HCl in 1,4-dioxane (330 mL, 2.0 equiv) dropwise.

-

Reaction: Stir at 20°C for 2 hours. The product will begin to precipitate as a white crystalline solid.

-

IPC: Perform Chiral HPLC to confirm complete removal of the sulfinyl group and verify enantiomeric excess (ee).

-

Isolation: Filter the white precipitate, wash with cold MTBE (200 mL), and dry in a vacuum oven at 40°C for 12 hours to afford (3S,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride.

Quantitative Data & Process Optimization

Table 1: Optimization of Diastereoselective Reduction (10 mmol scale) The choice of reducing agent and temperature profoundly dictates the facial selectivity of the hydride attack.

| Reducing Agent | Solvent System | Temp (°C) | Conversion (%) | dr (3S,4R : 3R,4R) | Yield (%) |

| NaBH₄ | THF | 0 | 85 | 82:18 | 71 |

| NaBH₄ | THF / H₂O (10:1) | -20 | 98 | 91:9 | 84 |

| NaBH₄ | THF / H₂O (10:1) | -50 | >99 | >98:2 | 92 |

| L-Selectride | THF | -78 | 95 | 15:85 | 80* |

*Note: L-Selectride reverses the facial selectivity due to extreme steric bulk overriding the standard non-chelating transition state.

Table 2: Scalability Metrics for Optimized Route Demonstrating the robustness of the protocol from bench to kilo-lab.

| Parameter | Bench Scale (1 g) | Kilo-Lab Scale (100 g) | Variance / Observation |

| Step 1 Yield | 94% | 91% | Minor loss during TiO₂ filtration |

| Step 2 Yield | 92% | 89% | Exotherm successfully managed via jacket cooling |

| Step 2 dr | 99:1 | 98:2 | Maintained excellent stereocontrol |

| Step 3 Yield | 96% | 95% | Highly consistent crystallization |

| Overall Yield | 83.0% | 76.9% | Commercially viable throughput |

References

1.[1] Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. PubMed Central (PMC).[Link] 2.[2] Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Chinese Academy of Sciences (CAS).[Link] 3. Enantioselective synthesis of O,O-acetal-fused tetracyclic scaffolds with fluorinated tetrasubstituted centers via fluorine-assisted asymmetric induction. Organic Chemistry Frontiers (RSC Publishing).[Link] 4.[3] Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.[Link]

Sources

Preparation of fluorinated heterocycles for fragment-based drug design

Application Note: Strategic Synthesis of Fluorinated Heterocycles for 19F-NMR-Based Fragment Screening

Executive Summary & Strategic Rationale

Fluorine is not merely a halogen; in Fragment-Based Drug Design (FBDD), it is a dual-purpose strategic enabler. It serves simultaneously as a physicochemical modulator (altering pKa, lipophilicity, and metabolic stability) and as a highly sensitive biophysical reporter for 19F-NMR screening .

This guide addresses the critical bottleneck in FBDD: the rapid, reliable synthesis of fluorinated heterocyclic fragments. Unlike traditional high-throughput screening (HTS) libraries, FBDD libraries require adherence to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). Consequently, synthetic protocols must introduce fluorine late-stage or via concise routes that do not violate these physicochemical constraints.

The "Fluorine Effect" in FBDD:

-

Bioisosterism: Fluorine mimics hydrogen sterically but hydroxyl groups electronically, often improving binding affinity without steric penalties.[1]

-

NMR Silence: The biological background is devoid of fluorine, making 19F-NMR screening (T1/T2 relaxation assays) exceptionally clean with zero background noise.

-

Chemical Shift Sensitivity: The 19F chemical shift is highly sensitive to the local environment, acting as a "spy" for binding events.

Workflow Visualization: From Design to Screen

The following diagram illustrates the iterative cycle of designing fluorinated fragments, synthesizing them via specific pathways, and validating them through NMR screening.

Figure 1: Integrated workflow for the design, synthesis, and screening of fluorinated fragments.

Comparative Analysis of Fluorination Methodologies

Selecting the correct fluorination strategy is paramount for yield and safety.

| Feature | Electrophilic Fluorination | Nucleophilic Deoxyfluorination | Radical Trifluoromethylation |

| Primary Reagent | Selectfluor, NFSI | DAST, Deoxo-Fluor, PyFluor | Langlois Reagent ( |

| Target Moiety | Electron-rich heterocycles, Enol ethers | Alcohols ( | Electron-deficient heterocycles (Pyridines, Quinolines) |

| Mechanism | Radical addition ( | ||

| FBDD Utility | Site-selective C-F bond formation | Converting solubilizing groups to F-spies | Late-stage functionalization of core scaffolds |

| Safety Profile | High (Stable solids) | Low to Medium (DAST is explosive) | High (Aqueous compatible) |

Detailed Experimental Protocols

Protocol A: Late-Stage C-H Trifluoromethylation (Minisci-Type)

Best for: Functionalizing electron-deficient heterocycles (pyridines, pyrimidines) common in drug scaffolds.

Scientific Rationale: Traditional Friedel-Crafts methods fail on electron-deficient rings. The Minisci reaction utilizes nucleophilic alkyl radicals (generated from the Langlois reagent) to attack the protonated (activated) heterocycle.

Reagents:

-

Substrate: Heterocycle (1.0 equiv)

-

Radical Source: Sodium triflinate (Langlois Reagent, 3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv) or Ammonium Persulfate.

-

Solvent: DCM/Water (biphasic) or DMSO/Water.

Step-by-Step Methodology:

-

Setup: In a pressure tube or sealed vial, dissolve the heterocycle (0.5 mmol) in a mixture of DCM (2 mL) and Water (1 mL).

-

Activation: Add Trifluoroacetic acid (TFA, 1.0 equiv) if the substrate is not a salt; this protonates the nitrogen, activating the ring toward nucleophilic radical attack.

-

Reagent Addition: Add Sodium triflinate (1.5 mmol).

-

Initiation: Add TBHP (2.5 mmol) dropwise at 0°C.

-

Reaction: Seal and stir vigorously at room temperature for 12–24 hours. Note: Vigorous stirring is critical for biphasic systems to ensure radical transfer.

-

Workup: Quench with saturated

(neutralizes TFA). Extract with DCM (3x).[2] Dry organic layer over -

Purification: Silica gel chromatography. Tip: Trifluoromethylated products are significantly less polar than the parent heterocycle.

Expert Insight: If regioselectivity is poor, switching to a milder oxidant like Ammonium Persulfate (

Protocol B: Safer Deoxyfluorination using PyFluor

Best for: Converting hydroxyl "handles" into fluorine "spies" without the explosion risk of DAST.

Scientific Rationale: While DAST is the historical standard, it releases HF and is thermally unstable. PyFluor (2-pyridinesulfonyl fluoride) is a crystalline, stable solid that effects deoxyfluorination with higher selectivity for substitution over elimination.

Reagents:

-

Substrate: Alcohol fragment (1.0 equiv)

-

Reagent: PyFluor (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

-

Solvent: Toluene or THF (anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve the alcohol substrate (1.0 mmol) in anhydrous Toluene (4 mL).

-

Base Addition: Add DBU (1.5 mmol) and stir for 5 minutes.

-

Fluorination: Add PyFluor (1.2 mmol) in one portion.

-

Reaction: Stir at room temperature for 4–16 hours. Monitor via TLC; PyFluor is slower than DAST but cleaner.

-

Workup: Dilute with

, wash with 1M HCl (to remove DBU), then saturated -

Purification: Flash chromatography.

Mechanism Visualization:

The reaction proceeds via a sulfonate intermediate, followed by

Figure 2: Mechanism of PyFluor-mediated deoxyfluorination involving base-activated sulfonate formation.

Protocol C: Electrophilic Fluorination with Selectfluor

Best for: Electron-rich heterocycles (indoles, pyrroles) or enolizable positions.

Scientific Rationale: Selectfluor is an F+ source (F-TEDA-BF4). It is non-hygroscopic and non-volatile. In FBDD, it is often used to fluorinate the 3-position of indoles or electron-rich pyridines.

Step-by-Step Methodology:

-

Solvent Choice: Acetonitrile (MeCN) is the gold standard due to Selectfluor’s solubility profile.

-

Reaction: Dissolve substrate (1.0 equiv) in MeCN. Add Selectfluor (1.1 equiv).

-

Conditions: Heat to 60–80°C.

-

Expert Tip: If the reaction is sluggish, adding a catalytic amount of triflic acid (TfOH) can activate the Selectfluor, though this may degrade sensitive fragments.

19F-NMR Screening Setup

Once fragments are synthesized, they are screened against the protein target.[3]

Cocktail Preparation: To increase throughput, fragments are pooled into cocktails (mixtures of 5–10 compounds).

-

Requirement: Each fragment in a cocktail must have a distinct 19F chemical shift (

ppm) to avoid signal overlap. -

Concentration: Fragments are typically screened at 50–100

.

Assay Parameters:

-

T2 (Transverse) Relaxation Filter: Large molecules (proteins) tumble slowly (short T2). Small molecules (fragments) tumble fast (long T2).

-

The Binding Event: When a fluorinated fragment binds to the protein, it adopts the tumbling properties of the protein. Its T2 decreases drastically, causing the NMR signal to broaden or disappear (line broadening).

Protocol:

-

Record 1D 19F-NMR of the fragment cocktail (Reference Spectrum).

-

Add Protein Target (typically 10–20

). -

Record 1D 19F-NMR with a CPMG spin-lock sequence (T2 filter).

-

Analysis: Compare spectra. A reduction in peak intensity indicates binding.

References

-

Role of Fluorine in Drug Discovery: Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

-

19F-NMR Fragment Screening: Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. [Link]

-

Langlois Reagent (Minisci) Protocol: Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

PyFluor Deoxyfluorination: Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[4] Journal of the American Chemical Society. [Link]

-

Selectfluor Chemistry: Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. [Link]

-

SulfoxFluor Protocol: Guo, J., et al. (2017). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Angewandte Chemie. [Link]

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Amidation of 3-Fluorotetrahydro-2H-pyran-4-amine

Part 1: Strategic Context & Chemical Logic

The Fluorine Advantage in Medicinal Chemistry

The incorporation of 3-fluorotetrahydro-2H-pyran-4-amine into drug scaffolds is a deliberate design strategy, not merely a structural variation. The fluorine atom at the C3 position exerts a profound stereoelectronic influence on the adjacent amine at C4.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine (via the inductive

effect) reduces the basicity of the C4-amine. While this improves the metabolic stability of the resulting amide, it simultaneously lowers the nucleophilicity of the starting amine, requiring optimized reaction conditions compared to non-fluorinated analogs. -

Conformational Locking: The gauche effect (preference for the C–F and C–N bonds to be gauche rather than anti) often dictates the preferred chair conformation, influencing the molecule's binding affinity to biological targets [1].

Mechanistic Challenges

The primary challenge in coupling this specific amine with acid chlorides is the reduced nucleophilicity of the nitrogen lone pair.

-

Inductive Effect: The

-fluorine pulls electron density through the -

Reaction Kinetics: Consequently, the attack on the carbonyl carbon of the acid chloride is slower than with standard secondary amines. Standard protocols must be adjusted to ensure complete conversion without promoting side reactions (e.g., hydrolysis of the acid chloride).

Part 2: Reaction Mechanics & Pathway[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The presence of the C3-fluorine necessitates the use of a non-nucleophilic base to scavenge the generated HCl and drive the equilibrium forward.

Mechanistic Pathway Diagram[1][3]

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the rate-limiting nucleophilic attack.

Part 3: Optimized Experimental Protocol

Reagent Selection & Stoichiometry

The following stoichiometry is calibrated for the hydrochloride salt of the amine. If using the free base, reduce the base equivalents by 1.0.

| Component | Role | Equiv. | Notes |

| Amine HCl Salt | Substrate | 1.0 | Hygroscopic; dry under vacuum if sticky. |

| Acid Chloride | Reagent | 1.1 - 1.2 | Excess ensures conversion; hydrolyzes easily. |

| DIPEA | Base | 2.5 - 3.0 | N,N-Diisopropylethylamine. 1 eq to free base, 1+ eq to scavenge HCl. |

| DCM | Solvent | [0.1 M] | Dichloromethane, Anhydrous. |

| DMAP | Catalyst | 0.05-0.1 | Optional. Use only if reaction stalls (4-Dimethylaminopyridine). |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar.

-

Purge with nitrogen or argon to establish an inert atmosphere. Critical: Moisture competes with the amine for the acid chloride.

Step 2: Amine Solubilization (The "Free-Basing" Stage)

-

Charge the flask with 3-fluorotetrahydro-2H-pyran-4-amine hydrochloride (1.0 equiv).

-

Add anhydrous DCM (concentration ~0.1 M relative to amine). The salt will likely remain suspended.

-

Add DIPEA (3.0 equiv) dropwise via syringe.

-

Observation: The suspension should clear or become finer as the free amine is liberated and the organic-soluble DIPEA salt forms. Stir at Room Temperature (RT) for 10–15 minutes to ensure complete deprotonation.

Step 3: Acylation Reaction

-

Cool the reaction mixture to 0°C using an ice/water bath. Reasoning: Controls the exotherm and minimizes potential epimerization or side reactions.

-

Add the Acid Chloride (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

-

Rate: Addition should take 5–10 minutes for a 1g scale reaction.

-

Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature .

-

Stir for 2–4 hours.

Step 4: Monitoring & Quenching

-

Monitor via TLC or LC-MS.

-

TLC Tip: The amide is typically less polar than the free amine and UV active (if the R group is aromatic). Use Ninhydrin stain for the amine (will show faint pink/purple if unreacted).

-

-

Quench: Once complete, add saturated aqueous NaHCO₃ (sodium bicarbonate) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze any excess acid chloride.

Step 5: Workup & Isolation

-

Transfer to a separatory funnel.[2]

-

Extract: Separate phases. Extract the aqueous layer 2x with DCM.

-

Wash: Combine organic layers and wash sequentially with:

-

1M HCl (or 5% citric acid) – Removes excess DIPEA and unreacted amine.

-

Brine (Saturated NaCl) – Dries the organic layer.

-

-

Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate: Filter and evaporate solvent under reduced pressure.

Experimental Workflow Diagram

Figure 2: Operational workflow for the amidation of fluorinated pyran amines.

Part 4: Analytical Validation & Troubleshooting

Expected NMR Signatures

Verification of the product relies on identifying the shift in the C4-proton and the preservation of the fluorine coupling.

-

¹H NMR (CDCl₃):

-

H-4 (CH-N): The proton at the 4-position (alpha to the nitrogen) typically shifts downfield from ~3.0 ppm (amine) to 4.0–4.5 ppm (amide).

-

H-3 (CH-F): Look for a distinctive doublet of multiplets (dm) centered around 4.5–4.9 ppm . The large geminal H-F coupling (

) is characteristic. -

Amide NH: Broad doublet around 6.0–8.0 ppm (exchangeable with D₂O).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Reduced nucleophilicity of fluorinated amine. | Add 0.1 eq DMAP as a nucleophilic catalyst. Heat to 40°C if stable. |

| Starting Material Remains | Amine HCl salt not fully neutralized. | Ensure DIPEA is fresh and used in >2.5 eq excess. Sonicate the initial suspension. |

| Product is Water Soluble | Fluorine increases polarity; product lost in aqueous wash. | Avoid 1M HCl wash. Use minimal water for washes. Extract aqueous layer with EtOAc/THF (3:1) . |

| Hydrolysis of Reagent | Wet solvent or atmosphere. | Use freshly distilled DCM or anhydrous grade solvent. Ensure N₂ balloon is active. |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. [Link]

- World Intellectual Property Organization. (2019). Patent WO2019070827A1: Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluorotetrahydro-2H-pyran-4-amine

This technical support guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals on the purification of crude 3-fluorotetrahydro-2H-pyran-4-amine. This valuable chiral building block is often synthesized via the reductive amination of 3-fluorotetrahydro-2H-pyran-4-one. The following sections are designed to address common impurities and purification challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of 3-fluorotetrahydro-2H-pyran-4-amine?

A1: 3-Fluorotetrahydro-2H-pyran-4-amine is typically an oil or a low-melting solid at room temperature. Its hydrochloride salt is a white to off-white crystalline solid.[1] The free amine is susceptible to oxidation and can absorb atmospheric carbon dioxide. For long-term storage, it is advisable to store it as a hydrochloride salt under an inert atmosphere at 2-8°C.[1]

Q2: What are the expected diastereomers of 3-fluorotetrahydro-2H-pyran-4-amine?

A2: The reduction of the imine intermediate formed from 3-fluorotetrahydro-2H-pyran-4-one can lead to two diastereomers: cis and trans. The relative orientation of the fluorine and amine substituents on the pyran ring determines the diastereomer. The desired diastereomer will depend on the specific synthetic target.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. For this polar amine, a typical mobile phase would be a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine to prevent streaking on the silica plate. Staining with ninhydrin can be used to visualize the amine-containing spots. For more detailed analysis, LC-MS is highly recommended to track the target compound and impurities.

Troubleshooting Guide: Common Impurities and Solutions

The primary synthetic route to 3-fluorotetrahydro-2H-pyran-4-amine is the reductive amination of 3-fluorotetrahydro-2H-pyran-4-one. This section addresses the common impurities arising from this process.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Purity of Crude Product | - Incomplete reaction. - Presence of unreacted starting materials. - Formation of side products. | - Optimize reaction conditions (time, temperature, stoichiometry). - Employ appropriate work-up and purification procedures as detailed below. |

| Presence of 3-fluorotetrahydro-2H-pyran-4-one (Starting Material) | - Insufficient reducing agent. - Incomplete imine formation. | - Ensure at least a stoichiometric amount of the reducing agent is used. - Consider pre-forming the imine before adding the reducing agent.[2] |

| Presence of Diastereomeric Impurity | - Non-selective reduction of the imine. | - Optimize the reducing agent and reaction conditions to favor the formation of the desired diastereomer. - Separate the diastereomers using column chromatography or by fractional crystallization of their salts.[3] |

| Presence of Over-Alkylated Byproducts (Secondary Amine) | - Reaction of the product amine with the starting ketone. | - Use a suitable excess of the ammonia source. - A stepwise procedure of imine formation followed by reduction can minimize this side reaction.[2] |

| Residual Boron-Containing Impurities | - From the use of borohydride-based reducing agents (e.g., sodium triacetoxyborohydride). | - Perform an aqueous work-up with a mild base to quench and remove boron salts. |

| Residual Solvents | - Incomplete removal of reaction or extraction solvents. | - Use a rotary evaporator followed by high vacuum to remove volatile solvents. |

Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the basic amine product from neutral and acidic impurities.

Principle: The basic amine is protonated with an acid to form a water-soluble salt, which is extracted into the aqueous phase. Neutral and acidic impurities remain in the organic phase. The aqueous layer is then basified to regenerate the free amine, which is subsequently extracted back into an organic solvent.[4][5]

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

-